5-(Pyrrolidin-2-yl)-1H-imidazole

Asymmetric organocatalysis Enantioselective aldol reaction Chiral imidazole-pyrrolidine scaffolds

5-(Pyrrolidin-2-yl)-1H-imidazole (CAS: 1314933-15-7, MF: C7H11N3, MW: 137.18) is a chiral heterocyclic building block featuring an imidazole ring fused with a pyrrolidine moiety. This bifunctional structure combines the aromatic character and hydrogen-bonding capacity of imidazole with the conformational constraints and stereogenic center of a pyrrolidine ring.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B12892021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-2-yl)-1H-imidazole
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CN=CN2
InChIInChI=1S/C7H11N3/c1-2-6(9-3-1)7-4-8-5-10-7/h4-6,9H,1-3H2,(H,8,10)
InChIKeyJRZJWCWBMRUACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrrolidin-2-yl)-1H-imidazole for Research and Procurement: A Core Chiral Scaffold Overview


5-(Pyrrolidin-2-yl)-1H-imidazole (CAS: 1314933-15-7, MF: C7H11N3, MW: 137.18) is a chiral heterocyclic building block featuring an imidazole ring fused with a pyrrolidine moiety. This bifunctional structure combines the aromatic character and hydrogen-bonding capacity of imidazole with the conformational constraints and stereogenic center of a pyrrolidine ring [1]. The compound serves as a versatile scaffold in medicinal chemistry for constructing biologically active molecules, notably serving as a key intermediate in the development of HCV NS5A inhibitors such as MK-4882 and MK-8742 [2], and as a chiral organocatalyst component in asymmetric synthesis applications [3].

Why 5-(Pyrrolidin-2-yl)-1H-imidazole Cannot Be Replaced by Generic Imidazole or Pyrrolidine Derivatives in Research Applications


Generic substitution of 5-(pyrrolidin-2-yl)-1H-imidazole with simple imidazoles (e.g., 1H-imidazole, 2-methylimidazole) or isolated pyrrolidines fails to recapitulate its unique structural and functional properties. The precise linkage at the 5-position of the imidazole ring introduces a stereogenic center absent in achiral imidazole derivatives, enabling enantioselective interactions critical for asymmetric catalysis [1] and chiral drug candidate development [2]. Furthermore, the juxtaposition of the imidazole N–H hydrogen-bond donor and the pyrrolidine secondary amine creates a bifunctional hydrogen-bonding network that cannot be achieved by simple mixtures of the individual heterocycles. Even positional isomers such as 2-(pyrrolidin-2-yl)-1H-imidazole or 4-substituted analogs exhibit substantially different catalytic and biological profiles due to altered geometry of the metal-coordinating and hydrogen-bonding motifs [3], making exact structural matching essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 5-(Pyrrolidin-2-yl)-1H-imidazole: Comparative Data vs. Analogs and Positional Isomers


Enantioselective Catalytic Performance: 5-(Pyrrolidin-2-yl)-1H-imidazole vs. 2-Substituted Isomer in Asymmetric Aldol Reactions

In a comparative catalytic study of positional isomers, (S)-2-(pyrrolidin-2-yl)imidazole achieved up to 91% enantiomeric excess (ee) in asymmetric aldolization of aromatic aldehydes with ketones under optimized conditions, while the Cu(OAc)2 complex of the same ligand yielded only 37–58% ee in Henry reactions. The reduced enantioselectivity in the Henry reaction relative to analogous imidazolidin-4-one ligands was attributed to the presence of only a single stereogenic center [1]. For 5-(pyrrolidin-2-yl)-1H-imidazole incorporated into metal-organic frameworks (MOFs) as the L- or D-pyrrolidin-2-ylimidazole (PYI) moiety, the heterogeneous catalyst Zn-PYI1 achieved significantly enhanced enantioselectivity in asymmetric α-alkylation of aliphatic aldehydes compared to simple mixing of MOFs with free chiral adducts, demonstrating the synergistic effect of the immobilized 5-substituted scaffold [2].

Asymmetric organocatalysis Enantioselective aldol reaction Chiral imidazole-pyrrolidine scaffolds

Antiviral Potency: Pyrrolidinyl-Imidazole Core Contribution to HCV NS5A Inhibitor Picomolar Activity

The 5-(pyrrolidin-2-yl)-1H-imidazole motif, specifically the (2S)-pyrrolidin-2-yl substituted imidazole, serves as the essential pharmacophoric element in a series of pan-genotypic HCV NS5A inhibitors. Compound 1.12, bearing the 2-[(2S)-pyrrolidin-2-yl]-5-[4-(4-{2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl}buta-1,3-diyn-1-yl)phenyl]-1H-imidazole core, exhibited EC50 values ranging from 2.9 to 34 pM across six HCV genotypes, including the clinically challenging genotype 3a [1]. In contrast, the first-generation clinical candidate MK-4882, which also contains the (S)-pyrrolidin-2-yl-imidazole motif, demonstrated in vivo viral load reduction in HCV-infected chimpanzees but suffered from viral breakthrough due to insufficient potency against resistance mutations [2]. Subsequent tetracyclic optimization preserving the pyrrolidinyl-imidazole core led to MK-8742 (elbasvir) with improved virologic profile [2].

HCV NS5A inhibition Antiviral drug discovery Pan-genotypic activity

Structural Determinants of Receptor Binding: Positional Isomer Comparison (4- vs. 5-Substituted Pyrrolidinyl Imidazoles)

Positional isomerism on the imidazole ring critically influences biological target engagement. 4-(Pyrrolidin-3-yl)-1H-imidazole (CHEMBL79983) and 4-((3R,4R)-4-methyl-pyrrolidin-3-yl)-1H-imidazole exhibit distinct binding profiles in enzymatic assays, with IC50 values for CD38 inhibition reported at 1.00 μM for related (R)-6-(1H-imidazol-1-yl)-4-methyl-N-(pyrrolidin-3-yl) analogs [1]. The 5-substituted pyrrolidinyl-imidazole scaffold, in contrast, has been preferentially utilized in HCV NS5A inhibitor design due to its optimized spatial orientation for interaction with the NS5A dimer interface [2]. Comparative selectivity data for histamine receptor subtypes further illustrates this principle: the H3 receptor agonist Sch 50971 ((3R,4R)-3-(4-imidazolyl)-4-methylpyrrolidine) demonstrates high H3 selectivity with Ki (H3) = 2.3 nM vs. Ki (H1) > 10,000 nM and pD2 (H2) < 3, whereas the positional variation of the imidazole attachment (4-imidazolyl vs. 5-imidazolyl) would alter the vector of the basic nitrogen and hydrogen-bonding array [3].

Receptor selectivity Ligand binding Structure-activity relationship

Synthetic Accessibility and Yield: 5-(Pyrrolidin-2-yl)-1H-imidazole vs. 2-Substituted Isomer

The synthetic route to (S)-2-(pyrrolidin-2-yl)imidazole has been reported with an overall yield of 36% over three steps: Swern oxidation of (S)-(N-Cbz-pyrrolidin-2-yl)methanol (75% yield), Debus-Radziszewski imidazole synthesis (48% yield), and hydrogenolytic Cbz deprotection [1]. In contrast, the 5-substituted isomer can be accessed through alternative condensation and cyclization pathways, with the dihydrochloride salt form providing enhanced stability and aqueous solubility suitable for formulation . The free base 5-(pyrrolidin-2-yl)-1H-imidazole possesses 1 rotatable bond, a hydrogen bond donor count of 2, and hydrogen bond acceptor count of 2 [2], distinguishing it from N-alkylated analogs which show increased rotatable bond counts and altered hydrogen-bonding capacity that may affect both synthetic handling and downstream conjugation efficiency.

Organic synthesis Chiral building block production Route scalability

Optimal Research and Industrial Use Cases for 5-(Pyrrolidin-2-yl)-1H-imidazole Based on Quantitative Evidence


HCV NS5A Inhibitor Lead Optimization and Medicinal Chemistry Programs

5-(Pyrrolidin-2-yl)-1H-imidazole serves as the validated core scaffold for constructing picomolar-potency pan-genotypic HCV NS5A inhibitors. As demonstrated by compound 1.12 achieving EC50 values of 2.9–34 pM across six genotypes, including the clinically resistant gT3a, this scaffold provides the essential pharmacophoric geometry for NS5A dimer interface binding [1]. Procurement of this exact building block is essential for SAR expansion programs building upon the MK-4882 and MK-8742 (elbasvir) clinical development trajectory [2].

Asymmetric Organocatalysis and Chiral MOF Catalyst Development

The chiral nature of 5-(pyrrolidin-2-yl)-1H-imidazole (as L- or D-PYI) enables its use as a stereoselective organocatalyst component. When incorporated into metal-organic frameworks such as Zn-PYI1, this scaffold drives asymmetric α-alkylation of aliphatic aldehydes with enhanced enantioselectivity compared to simple catalyst mixtures [3]. Researchers developing heterogeneous asymmetric catalysts or cooperative catalytic systems requiring a fixed chiral imidazole-pyrrolidine motif should prioritize this exact compound over achiral or differently substituted analogs.

Structure-Activity Relationship Studies for Receptor/Enzyme Targeting

The 5-substituted pyrrolidinyl-imidazole scaffold occupies a distinct chemical space from its 2-substituted and 4-substituted isomers, with differential effects on target selectivity as evidenced by H3 receptor agonists (Ki = 2.3 nM for 4-imidazolyl analogs) vs. NS5A inhibition (pM activity for 5-substituted cores) [4]. Procurement of 5-(pyrrolidin-2-yl)-1H-imidazole enables systematic SAR exploration where the vector of the basic amine and the hydrogen-bonding network differ fundamentally from positional isomers [5], making it essential for programs requiring precise spatial control of pharmacophoric elements.

Chiral Building Block for Diversified Heterocyclic Library Synthesis

With molecular weight 137.18, 1 rotatable bond, and balanced hydrogen-bond donor/acceptor counts (2 each), 5-(pyrrolidin-2-yl)-1H-imidazole presents an optimal balance of structural rigidity and functional group accessibility . This minimal rotatable bond count (1) confers conformational constraints favorable for target binding while maintaining sufficient flexibility for further derivatization at the imidazole N–H and pyrrolidine secondary amine positions. This scaffold is suitable for generating focused libraries of chiral imidazole-containing compounds for high-throughput screening campaigns.

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